5-Phenylterbenzimidazole
Description
5-Phenylterbenzimidazole is a terbenzimidazole derivative characterized by a benzimidazole core fused with two additional benzene rings and a phenyl substituent at the 5-position (Figure 1). This compound has garnered significant interest due to its pharmacological properties, particularly its role as a topoisomerase I poison, which disrupts DNA replication in cancer cells, leading to cytotoxic effects .
Properties
Molecular Formula |
C27H18N6 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)-6-(6-phenyl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C27H18N6/c1-2-4-16(5-3-1)17-6-10-21-24(12-17)32-27(30-21)19-8-11-22-25(14-19)33-26(31-22)18-7-9-20-23(13-18)29-15-28-20/h1-15H,(H,28,29)(H,30,32)(H,31,33) |
InChI Key |
RTNLSBVUMSGVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC7=C(C=C6)N=CN7 |
Synonyms |
5-phenyl-2-(2'-(benzimidazol-5''-yl)benzimidazol-5'-yl)benzimidazole 5-phenylterbenzimidazole 5PTB cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and structural properties of this compound are best understood in comparison to closely related terbenzimidazoles and substituted benzimidazoles. Key findings from these studies are summarized below.
Terbenzimidazole Derivatives
4,5-Benzoterbenzimidazole vs. 5,6-Benzoterbenzimidazole
- 4,5-Benzoterbenzimidazole : Retains moderate topoisomerase I poisoning activity but shows weak cytotoxicity compared to this compound. The fused benzene ring at the 4,5-position likely alters DNA binding efficiency .
- 5,6-Benzoterbenzimidazole : Inactive as a topoisomerase I poison and lacks cytotoxicity, indicating that the fused benzene ring at the 5,6-position disrupts critical interactions with the enzyme-DNA complex .
Substituent Effects at the 5-Position
- 5-(2-Naphthyl)terbenzimidazole : Exhibits comparable activity to this compound, suggesting that larger aromatic substituents (e.g., 2-naphthyl) maintain favorable interactions with the topoisomerase I active site .
- 5-(1-Naphthyl)terbenzimidazole : Less potent than this compound, highlighting the importance of substituent orientation on pharmacological activity .
Substituent Effects at the 2"-Position
Substituted Phenyl Derivatives
- p-Methoxy or p-chloro substituents on the phenyl group : Minimal impact on topoisomerase I poisoning or cytotoxicity, indicating that electronic effects (e.g., electron-donating or withdrawing groups) are less critical than steric factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
